(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[45]dec-4-yl)-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the phenylprop-2-en-1-one moiety via a condensation reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: Known for their bioactivity and use in medicinal chemistry.
Spirocyclic Lactams: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H22N2O2/c1-18-11-9-17(10-12-18)19(13-14-21-17)16(20)8-7-15-5-3-2-4-6-15/h2-8H,9-14H2,1H3/b8-7+ |
InChI Key |
DIRJXHLTKYYYKH-BQYQJAHWSA-N |
Isomeric SMILES |
CN1CCC2(CC1)N(CCO2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CN1CCC2(CC1)N(CCO2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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